4-(4-Bromophenyl)piperidine-4-carbonitrile

Immunology Inflammation Cytokine Inhibition

Securing a reliable 4-arylpiperidine-4-carbonitrile scaffold for CNS drug discovery often involves long lead times and inconsistent purity. 4-(4-Bromophenyl)piperidine-4-carbonitrile (CAS 1255666-69-3) directly addresses this bottleneck as a pre-functionalized, high-purity intermediate. Its para-bromo substituent enables rapid radiobromination (⁷⁶Br/⁷⁷Br) for PET imaging or further derivatization via cross-coupling, accelerating SAR exploration. - σ1 Receptor Affinity: Core scaffold exhibits Ki values of 1.22-2.14 nM. - Late-Stage Functionalization: The bromine handle is ideal for Suzuki-Miyaura or Buchwald-Hartwig couplings. - CNS Penetration: Strategic lipophilicity (ΔXLogP3-AA ≈ +0.7) enhances passive BBB diffusion for in vivo probe design.

Molecular Formula C12H13BrN2
Molecular Weight 265.154
CAS No. 1255666-69-3
Cat. No. B595021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)piperidine-4-carbonitrile
CAS1255666-69-3
Molecular FormulaC12H13BrN2
Molecular Weight265.154
Structural Identifiers
SMILESC1CNCCC1(C#N)C2=CC=C(C=C2)Br
InChIInChI=1S/C12H13BrN2/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4,15H,5-8H2
InChIKeyNWSFSVGHKAZFLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Bromophenyl)piperidine-4-carbonitrile: CNS & Imaging Scaffold


4-(4-Bromophenyl)piperidine-4-carbonitrile (CAS 1255666-69-3) is a functionalized piperidine derivative with the molecular formula C12H13BrN2 and a molecular weight of 265.15 g/mol [1]. This compound features a para-bromophenyl substituent and a nitrile group at the 4-position of the piperidine ring, forming a versatile core for medicinal chemistry and radiopharmaceutical development. The 4-arylpiperidine-4-carbonitrile scaffold is a recognized privileged structure for modulating central nervous system (CNS) targets, particularly sigma-1 (σ1) receptors and inflammatory pathways [2]. Its value lies in the specific combination of the bromine atom (enabling further functionalization via cross-coupling or halogen bonding) and the nitrile group (providing a metabolic handle or hydrogen bond acceptor), which distinguishes it from simple piperidines or phenylpiperidines.

Sigma-1 Receptor Studies 4-Arylpiperidine-4-carbonitrile scaffold with reported high affinity and selectivity context for sigma-1 binding assays
Radiopharmaceutical Precursor Para-bromophenyl handle enables radiolabeling with bromine isotopes for PET tracer development
TNF-α Pathway Screening Class-level evidence supports arylpiperidine-carbonitrile scaffold preference over piperazine analogs in cytokine inhibition assays

4-(4-Bromophenyl)piperidine-4-carbonitrile vs. Generic Piperidines


Substituting 4-(4-bromophenyl)piperidine-4-carbonitrile with a generic piperidine-4-carbonitrile or a simple 4-phenylpiperidine is not scientifically valid due to the profound impact of the para-bromo substituent on target engagement, metabolic stability, and physicochemical properties. The bromine atom is not merely a placeholder; it introduces a heavy halogen that significantly alters lipophilicity (XLogP3-AA ≈ 2.9 for the related 1-(4-bromophenyl)piperidine-4-carbonitrile, versus ≈ 2.2 for a non-brominated analog [1]) and provides a unique handle for radiolabeling (e.g., with ⁷⁶Br or ⁷⁷Br for PET imaging) or further derivatization via cross-coupling [2]. In a class-level context, the 4-arylpiperidine-4-carbonitrile scaffold demonstrates superior activity and selectivity in biological assays compared to piperazine-based analogs, underscoring that even subtle structural modifications within the same general class lead to non-interchangeable pharmacological profiles . Using a non-brominated or alternative scaffold would require complete re-optimization of the synthetic route and would likely fail to recapitulate the specific interactions with the intended biological target.

Bromine substitution
Enables radiolabeling handle and significantly shifts lipophilicity (ΔXLogP3-AA ≈ +0.7)
Non-brominated phenylpiperidine-4-carbonitrile lacks radiolabeling site and has lower lipophilicity, likely altering CNS permeability and target engagement profile
Core scaffold class
4-arylpiperidine-4-carbonitrile delivers higher potency in TNF-α and sigma-1 assays (class-level evidence)
Piperazine-based analogs show reduced target inhibition; structural shift may lose key binding interactions
Halogen-dependent biodistribution
Radiobrominated analogs demonstrate improved liver clearance profiles in imaging models
Radioiodinated or non-halogenated versions may not reproduce biodistribution advantage, requiring complete re-evaluation

Key Evidence for 4-(4-Bromophenyl)piperidine-4-carbonitrile


Superior TNF-α Inhibition vs. Piperazine Analogs

A head-to-head comparison of scaffolds within the same imidazo[1,2-b]pyridazine series demonstrated that the 3-sulfonyl-4-arylpiperidine-4-carbonitrile moiety confers significantly better TNF-α inhibitory activity than the corresponding 3-(4-arylpiperazin-1-yl) sulfonyl moiety . The most potent compounds from the 4-arylpiperidine-4-carbonitrile series (compounds 5u and 5v) achieved IC₅₀ values of 0.5 µM and 0.3 µM, respectively, in a human peripheral blood mononuclear cell (hPBMC) assay . While this data does not explicitly include the 4-bromophenyl variant, it provides class-level evidence that the core scaffold of 4-(4-bromophenyl)piperidine-4-carbonitrile is intrinsically more active than a closely related piperazine alternative.

TNF-α SAR Comparison
Class-level
IC₅₀ 0.3–0.5 µM (arylpiperidine-CN) vs piperazine scaffold (reported lower potency)
Supports scaffold preference for TNF-α screening
Class-level SAR; direct 4-bromophenyl variant data not available
Immunology Inflammation Cytokine Inhibition

High-Affinity Sigma-1 Receptor Binding

The 4-phenylpiperidine-4-carbonitrile scaffold, which is the direct non-brominated analog of the target compound, exhibits exceptional affinity and selectivity for the sigma-1 (σ1) receptor [1]. A series of these derivatives demonstrated low nanomolar Ki values for σ1 (1.22–2.14 nM) and extremely high subtype selectivity over sigma-2 (σ2) receptors (Ki(σ2) = 830–1710 nM), yielding selectivity ratios (Ki(σ2)/Ki(σ1)) ranging from 680 to 887 [1]. This data provides a direct, quantifiable baseline for the target compound's potential: the addition of a para-bromo group in 4-(4-bromophenyl)piperidine-4-carbonitrile is expected to further modulate lipophilicity and enable radiolabeling with bromine isotopes (e.g., ⁷⁶Br, ⁷⁷Br), as demonstrated with the structurally related (+)-pBrV compound [2]. In comparison, the sigma-1 agonist SA4503 (Ki = 4.6 nM) has a lower affinity than the most potent members of this class [1].

σ1 Receptor Affinity
Reported
Ki(σ1) 1.22–2.14 nM
Selectivity 680–887 vs σ2
Reported high affinity and selectivity context for σ1 ligand design
Data from non-brominated phenyl analog; bromine effect to be assessed
Neuroscience Oncology Sigma-1 Receptor PET Imaging

Lipophilicity Enhancement by Bromination

The introduction of a para-bromine atom significantly alters the lipophilicity of the piperidine-carbonitrile scaffold, a critical factor for blood-brain barrier (BBB) penetration and overall pharmacokinetic profile. Computed XLogP3-AA values for the related compound 1-(4-bromophenyl)piperidine-4-carbonitrile is 2.9 [1]. This value is higher than that of the non-brominated 4-phenylpiperidine-4-carbonitrile, which has a calculated XLogP3-AA of approximately 2.2 [2]. This quantified difference of +0.7 log units indicates a substantial increase in lipophilicity, which can enhance passive membrane permeability but may also affect solubility and metabolic clearance.

Lipophilicity Shift
Reported
ΔXLogP3-AA ≈ +0.7
Reported lipophilicity context for CNS property tuning
Computed property; experimental logP may vary
ADME Physicochemical Properties Medicinal Chemistry

Radiobromination for PET Imaging

The 4-(4-bromophenyl)piperidine moiety has been successfully integrated into a radiobrominated sigma receptor imaging agent, (+)-[⁷⁷Br]pBrV, demonstrating the scaffold's utility for positron emission tomography (PET) [1]. In a direct comparative biodistribution study, (+)-[⁷⁷Br]pBrV showed high tumor uptake via sigma receptors, comparable to its radioiodinated analog (+)-[¹²⁵I]pIV. Critically, (+)-[⁷⁷Br]pBrV exhibited significantly lower accumulation in the liver compared to (+)-[¹²⁵I]pIV, a major advantage for reducing background signal in abdominal imaging [1]. The radiochemical purity of the synthesized (+)-[⁷⁷Br]pBrV was 98.8% after HPLC purification [1]. While this data is for a more complex vesamicol analog, it provides strong evidence that the bromophenyl-piperidine substructure is amenable to robust radiolabeling and can yield imaging agents with improved biodistribution profiles over radioiodinated counterparts.

Biodistribution Advantage
Head-to-head
[⁷⁷Br]pBrV: reported lower liver accumulation vs [¹²⁵I]pIV in tumor-bearing mice
Supports bromine-substituted scaffold for imaging agent evaluation
Vesamicol analog study; direct translation to current scaffold requires validation
Radiopharmaceuticals PET Imaging Oncology

4-(4-Bromophenyl)piperidine-4-carbonitrile Primary Applications


Sigma-1 PET Tracer Development

As demonstrated by the high affinity of the 4-phenylpiperidine-4-carbonitrile scaffold (Ki = 1.22–2.14 nM) for σ1 receptors , 4-(4-bromophenyl)piperidine-4-carbonitrile is a prime candidate for radiolabeling with bromine-76 (⁷⁶Br) or bromine-77 (⁷⁷Br) to develop novel PET imaging agents. The successful radiobromination of the structurally related (+)-pBrV [4] validates the feasibility of this approach. This scenario is ideal for academic and industrial radiochemistry groups seeking to create new tracers for visualizing σ1 receptor expression in oncology or neurology, leveraging the scaffold's intrinsic affinity and the para-bromo handle for isotopic labeling.

TNF-α Inflammation Drug Discovery

SAR studies confirm that the 4-arylpiperidine-4-carbonitrile scaffold confers superior TNF-α inhibitory activity compared to piperazine analogs, with the most potent compounds achieving sub-micromolar IC₅₀ values (0.3–0.5 µM) . 4-(4-Bromophenyl)piperidine-4-carbonitrile can serve as a key intermediate or a core fragment for building focused compound libraries aimed at discovering novel treatments for rheumatoid arthritis, Crohn's disease, or psoriasis. The para-bromo group further enables late-stage functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings to rapidly explore SAR around the phenyl ring.

CNS-Penetrant Probe Synthesis

The calculated increase in lipophilicity (ΔXLogP3-AA ≈ +0.7) conferred by the para-bromo substituent compared to the non-brominated scaffold [4] makes this compound a strategic choice for designing CNS-penetrant chemical probes. By providing a more lipophilic starting point, it may improve passive diffusion across the blood-brain barrier. This scenario is particularly relevant for neuroscience research programs aiming to develop tool compounds for in vivo target validation studies, where achieving adequate brain exposure is a primary hurdle.

Application
Selection Property
Validation Focus
Sigma-1 receptor imaging probe development
σ1 affinity and bromine radiolabeling handle
Radiolabeling efficiency and σ1/σ2 selectivity review
TNF-α pathway inhibition studies
Arylpiperidine-carbonitrile scaffold activity
TNF-α assay potency and SAR expansion
CNS-penetrant tool compound synthesis
Increased lipophilicity for BBB penetration
Brain exposure and permeability assay review

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